Dipotassium;phthalic acid
Description
Historical Trajectories of Phthalate (B1215562) Chemistry Research
The history of phthalate chemistry is intrinsically linked to the development of plastics. In the 1930s, the first phthalate ester, di(2-ethylhexyl) phthalate (DEHP), was introduced as a plasticizer for polyvinyl chloride (PVC), a newly developed hard plastic. nih.gov This innovation made PVC more flexible and expanded its applications significantly. ias.ac.in For much of the 20th century, the toxicological evaluation of high-production-volume industrial chemicals like phthalates involved high-dose studies on adult animals to assess general toxicity. nih.gov
A notable shift in research focus occurred in the 1970s with the observation that phthalates could migrate from plastics into the environment. nih.gov While initial high-dose toxicity studies suggested low chronic toxicity for phthalates, emerging research began to indicate more subtle developmental toxicities in animal models. nih.gov The discovery of the estrogenic properties of bisphenol A (BPA) in the 1990s brought increased attention to both BPA and phthalates within the new field of endocrine disruption. nih.gov Research in the early 1990s started to report adverse effects of continuous phthalate exposure, particularly on the reproductive system. ias.ac.in This led to a greater focus on the potential health impacts of these compounds, especially after in-utero exposure in animal studies. ias.ac.in
Current Academic Significance of Dipotassium (B57713) Phthalate
In contemporary chemical research, dipotassium phthalate holds significance primarily as a laboratory chemical. It is utilized in the synthesis of other compounds and as a standard in various analytical techniques. merckmillipore.com One of its key applications is in the preparation of buffer solutions, where it helps maintain a stable pH. cymitquimica.comwisdomlib.org
Dipotassium phthalate is also a member of the broader family of phthalates, which are subject to ongoing research due to their widespread presence in the environment and potential as endocrine-disrupting chemicals. eeer.orgnih.gov While much of this research focuses on phthalate esters used as plasticizers, the fundamental properties and reactions of phthalate salts like dipotassium phthalate are also of interest to understand the environmental fate and behavior of this class of compounds. eeer.orgdiva-portal.org
Furthermore, research into the synthesis and characterization of novel materials incorporates phthalate compounds. For instance, studies have explored the growth and properties of mixed crystals containing potassium hydrogen phthalate, a related compound, for applications in optoelectronics. rsc.orgresearchgate.net The synthesis of phthalate compounds using various catalysts is also an active area of investigation. google.com
Research Paradigms and Objectives for Dipotassium Phthalate Studies
Current research involving dipotassium phthalate and related compounds is multifaceted, with several key objectives:
Analytical Standards and Methods: A primary objective is the use and refinement of potassium phthalate salts as analytical standards. For example, potassium hydrogen phthalate is a well-established primary standard for acid-base titrations and for calibrating pH meters. spectrumchemical.commerckmillipore.com Research continues on developing and evaluating methods to determine the purity of these standards, as impurities like free phthalic acid can affect their accuracy. psu.edu
Synthesis and Material Science: Researchers are exploring new methods for synthesizing phthalate compounds, including dipotassium phthalate, often with the goal of creating materials with specific properties. google.comprepchem.com This includes the growth of complex crystals incorporating phthalates for potential use in optical and electronic applications. rsc.orgosti.gov
Environmental and Health Research: A significant paradigm in phthalate research is the investigation of their environmental prevalence and potential health effects. diva-portal.orgepfl.ch Although much of this work centers on phthalate esters used as plasticizers, studies on the degradation and transformation of phthalates in the environment are relevant to all forms of these compounds. eeer.orgnih.gov Understanding the complete lifecycle of phthalates, from industrial use to environmental fate, is a major research goal. frontiersin.org
Data Tables
Table 1: Chemical Identifiers for Dipotassium Phthalate
| Identifier | Value |
| CAS Number | 4409-98-7 sigmaaldrich.com |
| Molecular Formula | C₈H₄K₂O₄ cymitquimica.com |
| Molecular Weight | 242.31 g/mol sigmaaldrich.com |
| InChI Key | DFOLZSTWYAQVDC-UHFFFAOYSA-N cymitquimica.com |
| SMILES | [K+].[K+].[O-]C(=O)c1ccccc1C(=O)[O-] sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4409-98-7 |
|---|---|
Molecular Formula |
C8H6K2O4+2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dipotassium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
GOMCKELMLXHYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |
Other CAS No. |
4409-98-7 |
Related CAS |
88-99-3 (Parent) |
Synonyms |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering for Dipotassium Phthalate
Established Synthetic Pathways and Mechanistic Elucidation
The primary industrial method for producing dipotassium (B57713) phthalate (B1215562) involves the neutralization of phthalic acid with a potassium source. prepchem.com This can also be achieved by reacting phthalic anhydride (B1165640) with potassium carbonate or potassium hydroxide (B78521). Another established route is the complete neutralization of potassium hydrogen phthalate with potassium hydroxide or potassium carbonate. sciencemadness.org
A typical laboratory-scale synthesis involves reacting phthalic acid with an aqueous solution of potassium hydroxide. For instance, 100g of phthalic acid can be reacted with 141g of a 48% aqueous solution of potassium hydroxide in 1230g of water. This mixture is stirred for 2 hours at 30°C to yield an aqueous solution of dipotassium phthalate. prepchem.com
Reaction Mechanism Analysis in Dipotassium Phthalate Synthesis
The fundamental reaction for dipotassium phthalate synthesis is an acid-base neutralization. Phthalic acid (a dicarboxylic acid) reacts with two equivalents of a potassium base, such as potassium hydroxide, to form the dipotassium salt and water.
In an alternative pathway starting from phthalic anhydride, the anhydride ring is first opened by hydrolysis to form phthalic acid, which then undergoes neutralization. In the presence of a strong base like potassium hydroxide, this hydrolysis and subsequent neutralization occur readily.
The synthesis can also be viewed through the lens of phase-transfer catalysis, particularly when preparing derivatives of dipotassium phthalate. In the synthesis of dibenzyl phthalate, for example, solid dipotassium phthalate reacts with benzyl (B1604629) bromide in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. acs.org The catalyst facilitates the transfer of the phthalate anion from the solid phase to the organic phase where it can react with the alkylating agent. acs.org A proposed mechanism involves the formation of a catalytic intermediate, tetra-n-butylammonium phthalate, which is synthesized from the reaction of dipotassium phthalate with tetra-n-butylammonium bromide. acs.org
Role of Catalysis in Phthalate Salt Production
While the direct synthesis of dipotassium phthalate from phthalic acid and a potassium base is a straightforward neutralization that does not typically require a catalyst, catalysis is crucial in the broader context of producing phthalates and their precursors.
For the synthesis of phthalate esters from phthalic anhydride and alcohols, various catalysts are employed. Historically, strong acids like concentrated sulfuric acid have been used due to their high catalytic activity at relatively low temperatures (140-160°C). google.comgoogle.com However, issues with corrosion and complex post-treatment have led to the exploration of alternatives. google.comniscpr.res.in Other catalysts include p-toluene sulfonic acid, methane (B114726) sulfonic acid, hydrochloric acid, and phosphoric acid. niscpr.res.in
Solid acid catalysts are a significant area of research to replace liquid acids, offering advantages like easier separation and reusability. niscpr.res.in Examples of solid acid catalysts investigated for phthalate ester synthesis include:
Metal(IV) tungstates (e.g., SnW, TiW, ZrW) which act as Brønsted acid catalysts. niscpr.res.in
Zeolites, such as HY and ZSM-5, have shown to be efficient catalysts for producing phthalates. mdpi.com
Heteropolyacids have also been used as efficient and recyclable acid catalysts for synthesizing alkyl benzoates, a related class of compounds. researchgate.net
In some specialized syntheses, metal carbonates of cadmium, lead, and zinc have been noted as effective catalysts in the Henkel process for producing terephthalic acid from phthalic anhydride, a process that can involve potassium phthalate intermediates. jst.go.jp
Innovations in Green Synthesis and Sustainable Production of Dipotassium Phthalate
Efforts towards greener and more sustainable chemical production have influenced the synthesis of phthalates, including dipotassium phthalate. The focus is on using less hazardous reagents, developing environmentally friendly catalytic systems, and improving atom economy.
Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes for phthalates primarily centers on replacing hazardous catalysts and solvents. The move from corrosive liquid acid catalysts like sulfuric acid to reusable solid acid catalysts is a key trend in the synthesis of phthalate esters, a process closely related to phthalate salts. niscpr.res.in
Ionic liquids have emerged as green catalytic systems. For instance, Brønsted acidic ionic liquids have been successfully used as catalysts in esterification reactions to produce phthalate esters, offering high yields and the potential for catalyst recycling. researchgate.netroyalsocietypublishing.org These ionic liquids are often easy to prepare and can lead to lower production costs. royalsocietypublishing.orgroyalsocietypublishing.org
Furthermore, research into the biosynthesis of phthalates by organisms like algae opens up possibilities for biotechnological production routes in the future, which would be inherently more sustainable. mdpi.com
Optimization for Yield and Purity in Dipotassium Phthalate Manufacturing
Optimizing the manufacturing process for high yield and purity is critical. In the synthesis of potassium hydrogen phthalate, a precursor to dipotassium phthalate, a patented method describes a process designed to produce uniform crystals and high purity. google.com This involves reacting technical-grade phthalic anhydride and potassium hydroxide, followed by a purification step using hydrated baryta to remove sulfate (B86663) impurities. google.com The crystallization process is carefully controlled, with stirred crystallization tanks producing more uniform crystals than static methods.
For related phthalate ester syntheses, optimization studies using methodologies like response surface methodology have been conducted to determine the ideal reaction conditions. For example, in the synthesis of methyl laurate catalyzed by an ionic liquid, parameters such as catalyst dosage, methanol/lauric acid molar ratio, reaction time, and temperature were optimized to achieve a conversion rate of 98.58%. royalsocietypublishing.orgroyalsocietypublishing.org Similar optimization strategies can be applied to the synthesis of dipotassium phthalate and its derivatives to maximize yield and purity.
The table below presents data from a study on the synthesis of dioctyl phthalate using different solid acid catalysts, illustrating the impact of catalyst choice on yield. niscpr.res.in
| Catalyst | Amount of Catalyst (g) | Yield of Dioctyl Phthalate (%) |
| SnW | 1.0 | 92 |
| SnW | 1.5 | 96 |
| TiW | 1.0 | 85 |
| TiW | 1.5 | 86 |
| ZrW | 1.0 | 88 |
| ZrW | 1.5 | 89 |
This table illustrates how catalyst type and amount can be optimized to improve product yield in phthalate synthesis.
Scalability Considerations for Industrial Synthesis of Dipotassium Phthalate
The industrial production of dipotassium phthalate is based on well-established chemical processes that are readily scalable. The primary synthesis route, the neutralization of phthalic acid or its anhydride with a potassium source, is a common and scalable industrial reaction.
Key considerations for scaling up the production of dipotassium phthalate include:
Raw Material Sourcing: Ensuring a stable and cost-effective supply of raw materials like phthalic anhydride and potassium hydroxide is crucial for large-scale production.
Reaction Vessel Design: Reactors must be designed to handle the reaction conditions, including potential corrosiveness of reactants, and to allow for efficient mixing and heat transfer.
Process Control: Implementing robust process control systems to monitor and regulate parameters such as temperature, pH, and reactant addition rates is essential for consistent product quality and safety.
Product Isolation and Purification: Efficient methods for crystallization, filtration, and drying are necessary to obtain a product of the desired purity and physical form. Industrial-scale production of potassium hydrogen phthalate, for example, has shown yields of over 98% with high purity.
Waste Management: Developing strategies for the treatment and disposal of any byproducts or waste streams in an environmentally responsible manner is a critical aspect of sustainable industrial production.
The following table summarizes key metrics from an industrial-scale batch process for producing potassium hydrogen phthalate, a closely related compound, demonstrating the efficiency and scalability of modern synthesis protocols.
| Batch Size (kg) | Yield (%) | Purity (%) | Energy Use (kWh/kg) |
| 100 | 98.7 | 99.97 | 0.45 |
| 500 | 99.1 | 99.99 | 0.38 |
This table showcases the scalability and efficiency of modern phthalate salt synthesis, with high yields and purities achievable at larger production scales.
Comprehensive Spectroscopic and Structural Characterization of Dipotassium Phthalate
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of a compound. These methods probe the vibrational modes of molecules, which are determined by bond strengths, molecular geometry, and atomic masses. For dipotassium (B57713) phthalate (B1215562), the spectra are dominated by vibrations of the phthalate dianion.
The vibrational spectrum of the phthalate dianion has been subject to detailed analysis. The deprotonation of both carboxylic acid groups leads to a molecule with C₂ᵥ symmetry in solution. This high symmetry influences the selection rules for IR and Raman activity. Key vibrational bands are associated with the carboxylate groups (COO⁻) and the ortho-substituted benzene (B151609) ring.
In aqueous solutions, the infrared spectrum of the phthalate ion shows characteristic absorption bands. researchgate.net The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 700 cm⁻¹ contains numerous bands corresponding to ring stretching, C-H in-plane and out-of-plane bending, and carboxylate deformation modes. researchgate.netrsc.org
Analysis of metal-phthalate complexes and related compounds provides further insight into the expected vibrational modes. rsc.org For instance, C-H bending and ring breathing modes are observed in the FTIR spectrum at approximately 895.8, 973.8, 1003.5, and 1046 cm⁻¹. researchgate.netrsc.org Vibrations characteristic of the ortho-disubstituted benzene ring are found near 1146.7 and 1271.4 cm⁻¹ in FTIR spectra. rsc.org The Raman spectrum is complementary, with notable peaks for COO⁻ bending modes and benzene ring stretching. rsc.org
A detailed assignment of the principal vibrational bands for the phthalate anion, which forms the core of dipotassium phthalate, is presented below.
Interactive Table: Vibrational Band Assignments for the Phthalate Anion
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~3068 | Aromatic C-H Stretch | FTIR | rsc.org |
| ~1578 - 1550 | Asymmetric COO⁻ Stretch | FTIR | researchgate.netrsc.org |
| ~1494 | Aromatic C-C Ring Stretch | FTIR | rsc.org |
| ~1400 - 1385 | Symmetric COO⁻ Stretch | FTIR | researchgate.netrsc.org |
| ~1271 | Ortho-disubstituted Benzene Vibration | FTIR | rsc.org |
| ~1147 | C-H In-plane Bend | FTIR | rsc.org |
| ~896 | C-H Out-of-plane Bend | FTIR | researchgate.net |
| ~833 | C-H Out-of-plane Bend | FTIR | rsc.org |
| ~734 | C-H Out-of-plane Bend / Ring Puckering | FTIR | rsc.org |
Note: The exact positions of peaks for solid dipotassium phthalate may vary due to crystal lattice effects.
Vibrational spectroscopy can reveal information about the conformation of the carboxylate groups relative to the benzene ring. In the solid state, the conformation is fixed by intermolecular forces within the crystal lattice, including ionic bonds with the potassium cations. This can lead to a reduction in the effective symmetry of the phthalate anion compared to its C₂ᵥ symmetry in solution. Such changes in symmetry would manifest as shifts in vibrational frequencies, the splitting of degenerate bands, and the appearance of bands that are forbidden in the higher symmetry group. Comparing the solid-state spectrum with the solution spectrum can thus illuminate the conformational constraints imposed by the crystal packing.
Detailed Band Assignment and Vibrational Mode Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
For dipotassium phthalate, the phthalate dianion possesses a C₂ axis of symmetry and a mirror plane, which simplifies its NMR spectra considerably compared to its monosubstituted or esterified derivatives.
¹H NMR Spectrum: The four protons on the aromatic ring are chemically non-equivalent but form a symmetric AA'BB' spin system. Protons H-3 and H-6 are chemically equivalent, as are protons H-4 and H-5. This results in two complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.3 ppm. bipm.org The exact chemical shifts and coupling patterns depend on the solvent and concentration. bipm.org
¹³C NMR Spectrum: Due to the molecule's symmetry, the eight carbon atoms of the phthalate dianion are expected to produce only four distinct signals in the ¹³C NMR spectrum.
C-1/C-2: A single signal for the two equivalent carbons bonded to the carboxylate groups.
C-3/C-6: A single signal for the two equivalent aromatic carbons adjacent to the C-1/C-2 positions.
C-4/C-5: A single signal for the two equivalent central aromatic carbons.
COO⁻: A single signal for the two equivalent carboxylate carbons, typically appearing furthest downfield (~170-175 ppm).
Interactive Table: Predicted NMR Data for Dipotassium Phthalate in D₂O
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 7.8 | Multiplet | H-4, H-5 |
| ¹H | ~7.5 - 7.8 | Multiplet | H-3, H-6 |
| ¹³C | ~170 - 175 | Singlet | C=O (carboxylate) |
| ¹³C | ~135 - 140 | Singlet | C-1, C-2 |
| ¹³C | ~130 - 133 | Singlet | C-4, C-5 |
Note: These are predicted values based on the phthalate structure and data from related compounds like potassium hydrogen phthalate. Actual values may vary based on experimental conditions.
While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques can offer unambiguous confirmation of assignments and reveal through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to confirm the connectivity of the aromatic protons. It would show cross-peaks between adjacent protons in the AA'BB' system, helping to delineate the spin system.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For dipotassium phthalate, an HSQC spectrum would show a correlation between the ¹H multiplet for H-3/H-6 and the ¹³C signal for C-3/C-6, and a similar correlation for the H-4/H-5 and C-4/C-5 pairs. This provides definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It could be used to confirm the assignment of the quaternary carbons (C-1/C-2 and the carboxylate carbons) by observing their correlations to the aromatic protons.
The application of these multidimensional techniques provides a robust and complete picture of the molecular structure of dipotassium phthalate in solution.
High-Resolution Proton and Carbon-13 NMR Investigations
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise bond lengths, bond angles, and details of the crystal packing.
While not the target compound, the data for KHP provides valuable insight into how potassium cations interact with the phthalate framework. It is expected that in the crystal structure of dipotassium phthalate, both carboxylate groups would be deprotonated and involved in coordinating potassium ions, likely forming a dense, ionically bonded three-dimensional lattice. The structure of the analogous disodium (B8443419) phthalate is known to be centrosymmetric. smolecule.com
Interactive Table: Crystallographic Data for Potassium Hydrogen Phthalate (KHP)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₅KO₄ | unigoa.ac.in |
| Crystal System | Orthorhombic | unigoa.ac.indtic.mil |
| Space Group | Pca2₁ | unigoa.ac.indtic.mil |
| a (Å) | 9.605 | unigoa.ac.in |
| b (Å) | 13.331 | unigoa.ac.in |
| c (Å) | 6.473 | unigoa.ac.in |
| α, β, γ (°) | 90, 90, 90 | unigoa.ac.in |
| Volume (ų) | 828.9 | unigoa.ac.in |
Note: This data is for Potassium Hydrogen Phthalate and is provided for context. It is NOT the crystallographic data for Dipotassium Phthalate.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Dipotassium phthalate | C₈H₄K₂O₄ |
| Phthalic acid | C₈H₆O₄ |
| Potassium hydrogen phthalate (KHP) | C₈H₅KO₄ |
| Disodium phthalate | C₈H₄Na₂O₄ |
| Zirconium(IV)-Phthalate complex | Not specified |
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. While detailed SCXRD studies on dipotassium phthalate are less common in literature than for its acidic counterpart, potassium hydrogen phthalate (KHP), the principles of its structural determination follow established crystallographic practices.
Analysis of the closely related and extensively studied potassium hydrogen phthalate (KHP) provides significant insight into the structural role of the phthalate anion in coordination with potassium ions. In KHP, the hydrogen phthalate anion acts as a versatile ligand. niscpr.res.inresearchgate.net It exhibits a μ4-heptadentate binding mode, meaning it coordinates to multiple potassium centers, which organizes the K+ ions into a layered structure, resulting in a two-dimensional (2D) coordination polymer. niscpr.res.inresearchgate.net This structure is composed of parallel chains of face-sharing {KO7} polyhedra. niscpr.res.in The formation of such coordination polymers is a key feature of phthalate-based salts and is fundamental to their crystal architecture. researchgate.net For dipotassium phthalate, where both carboxylic acid groups are deprotonated, the phthalate dianion would similarly engage in coordination with potassium ions, likely forming a distinct but equally complex polymeric network.
Studies on various metal-doped KHP crystals confirm the orthorhombic crystal system for KHP, typically with the space group Pca21. asianpubs.orgscirp.orgijert.org
Table 1: Illustrative Crystallographic Data for L-Histidine Doped Potassium Hydrogen Phthalate (KHP)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | ijert.org |
| a (Å) | 9.7125 | ijert.org |
| b (Å) | 13.3929 | ijert.org |
| c (Å) | 6.5266 | ijert.org |
| Volume (ų) | 848.97 | ijert.org |
Powder X-ray Diffraction for Polymorphism and Phase Transitions
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a substance to exist in multiple crystal structures. rigaku.commdpi.com Each polymorphic form possesses a unique PXRD pattern, which serves as a "fingerprint" for its identification. americanpharmaceuticalreview.com
In the context of dipotassium phthalate, PXRD is crucial for monitoring its formation and potential phase transitions. A significant phase transition involving this compound is the thermal decomposition of potassium hydrogen phthalate (KHP). Derivatographic measurements indicate that the decomposition of KHP commences at approximately 190–200°C, with the initial step being the formation of dipotassium phthalate through the removal of phthalic anhydride (B1165640) and water. researchgate.net This transformation can be monitored using simultaneous thermal analysis (like DSC) and PXRD, which would show the disappearance of KHP diffraction peaks and the emergence of new peaks corresponding to the dipotassium phthalate phase. rigaku.com
Furthermore, PXRD is essential for quality control during the synthesis of dipotassium phthalate to ensure the correct crystalline phase has been produced and to identify any residual starting materials or undesired polymorphic impurities. mdpi.comamericanpharmaceuticalreview.com
Principles of Crystal Engineering Applied to Dipotassium Phthalate
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The phthalate anion is a highly versatile building block in crystal engineering due to its rigid structure and the coordinating ability of its two carboxylate groups. researchgate.net
The principles of crystal engineering as applied to dipotassium phthalate are well illustrated by the structure of potassium hydrogen phthalate (KHP). niscpr.res.inresearchgate.net In KHP, the specific coordination of the hydrogen phthalate ligand with the potassium ion dictates the entire supramolecular assembly. researchgate.net The μ4-heptadentate binding mode creates robust 2D polymeric layers, demonstrating how the geometry of the anion and the coordination preference of the cation direct the formation of a specific crystal lattice. niscpr.res.in The interactions between these layers are primarily weaker van der Waals forces. researchgate.net
For dipotassium phthalate, the phthalate dianion offers two negatively charged carboxylate groups for coordination. This allows it to act as a powerful linker, bridging multiple potassium centers to form stable, extended networks such as one-, two-, or three-dimensional coordination polymers. The final structure is influenced by factors such as solvent, temperature, and the presence of other coordinating species (like water molecules), which can be incorporated into the crystal lattice. nih.gov By controlling these factors, it is possible to engineer different crystalline forms of dipotassium phthalate with potentially varied physical properties.
Mass Spectrometry (MS) for Purity Assessment and Degradation Product Identification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound, assessing its purity by detecting trace impurities, and identifying unknown degradation products. mdpi.com For dipotassium phthalate, soft ionization techniques like electrospray ionization (ESI) would be employed to transfer the phthalate dianion or its adducts into the gas phase for analysis. mdpi.comecut.edu.cn
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation of degradation products. mdpi.com In this technique, a specific precursor ion is selected and fragmented, and the resulting product ions provide structural clues. Studies on the fragmentation of phthalate metabolites have identified characteristic pathways that are applicable to the degradation products of dipotassium phthalate. nih.gov For instance, upon collision-induced dissociation, many phthalate-related compounds yield specific, structurally significant fragment ions. nih.gov
Table 2: Characteristic Fragment Ions for the Identification of Phthalate-Related Compounds via ESI-MS/MS
| Precursor Ion Type | Characteristic Fragment Ion (m/z) | Proposed Structure | Significance |
|---|---|---|---|
| Phthalate Metabolites | 147.0088 | Deprotonated o-phthalic anhydride ion | Indicates the core phthalate structure. nih.gov |
| Phthalate Metabolites | 121.0295 | Deprotonated benzoate (B1203000) ion | Represents a key fragmentation product. nih.gov |
The presence of these fragment ions in the MS/MS spectrum of an unknown impurity or degradation product would strongly suggest it is a phthalate derivative. By analyzing the mass difference between the precursor and product ions, the chemical nature of the modification (e.g., hydroxylation, side-chain cleavage) can be deduced, enabling the comprehensive characterization of degradation pathways. acs.org
Application of Hyphenated Analytical Techniques
Hyphenated analytical techniques, which couple a separation method with a detection method, offer enhanced sensitivity and specificity for analyzing complex mixtures. actascientific.comsemanticscholar.org For the analysis of dipotassium phthalate and related substances, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comsciex.comresearchgate.net
LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. actascientific.com This is essential for quantifying dipotassium phthalate in a complex matrix or for detecting and identifying low-level impurities and degradation products. explorationpub.com Different LC conditions, such as the type of column (e.g., C18) and mobile phase composition, can be optimized to achieve the desired separation. mdpi.comsciex.com
The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. sciex.comrsc.org In MRM, a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This highly selective process minimizes matrix interference and allows for very low detection limits. sciex.com
Table 3: Overview of Hyphenated Techniques for Phthalate Analysis
| Technique | Principle | Application for Dipotassium Phthalate |
|---|---|---|
| LC-MS/MS | HPLC separation followed by MS/MS detection (e.g., using ESI source and MRM scan mode). mdpi.comsciex.com | Quantitative analysis, purity testing, identification of impurities and non-volatile degradation products. researchgate.netnih.gov |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. Often requires derivatization for non-volatile compounds. actascientific.com | Analysis of volatile degradation products or impurities. |
| LC-PDA | HPLC separation with Photodiode Array detection, which provides UV-Vis spectra of the eluting compounds. actascientific.com | Purity assessment and quantification of UV-active compounds. Less selective than MS. |
| IC-ICP-MS | Ion chromatography coupled with inductively coupled plasma mass spectrometry. semanticscholar.orgnih.gov | Accurate quantification of the potassium counter-ion, which is important for purity assessment and stoichiometry confirmation. researchgate.netmdpi.com |
The application of these advanced, hyphenated methods is crucial for ensuring the quality and purity of dipotassium phthalate and for studying its stability and degradation under various conditions. mdpi.com
Theoretical and Computational Investigations of Dipotassium Phthalate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, which include methodologies such as Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for exploring the molecular interactions and electronic characteristics of supramolecular systems. researchgate.net These computational approaches are founded on the principles of quantum mechanics, providing a detailed framework for understanding the electronic structure and inherent properties of molecules. researchgate.netrsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster (CC) calculations, along with various DFT functionals (e.g., B3LYP, PBE1PBE), are employed to model chemical systems with increasing accuracy. nih.govmdpi.commdpi.com
For a molecule like dipotassium (B57713) phthalate (B1215562), these calculations typically begin with a geometry optimization to find the lowest energy conformation of the phthalate dianion. researchoutreach.org DFT methods, particularly with hybrid functionals like B3LYP and a split-valence basis set such as 6-311++G(d,p), have proven effective for studying related phthalate and carboxylate systems, offering a balance between computational cost and accuracy. researchgate.netscirp.orgscirp.org
The electronic structure of dipotassium phthalate is central to its chemical behavior, particularly its function as an n-type dopant in materials science applications like organic light-emitting diodes (OLEDs). aip.org When dipotassium phthalate (referred to as PAK2 in some studies) is incorporated into a host material such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen), it donates electrons, thereby raising the Fermi level of the host. aip.orgaip.org
Quantum chemical calculations using the GAUSSIAN software package have been employed to understand this interaction. aip.org Theoretical modeling indicates that doping BPhen with dipotassium phthalate raises its Fermi level to just 0.5 eV below the Lowest Unoccupied Molecular Orbital (LUMO) of the BPhen, significantly enhancing electron injection from an aluminum cathode. rsc.orgscience.gov This demonstrates that the Highest Occupied Molecular Orbital (HOMO) of dipotassium phthalate is located at a sufficiently high energy level to enable efficient electron donation.
Analysis of the frontier molecular orbitals (HOMO and LUMO) for the phthalate dianion provides further insight. DFT calculations on related phthalate molecules reveal that the HOMO is typically localized on the aromatic benzene (B151609) ring, while the LUMO is distributed across the ring and the two carboxylate groups. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netirjweb.com A smaller gap generally indicates higher reactivity. scirp.orgresearchgate.net Natural Bond Orbital (NBO) analysis on similar disodium (B8443419) terephthalate (B1205515) structures indicates that a major stabilizing interaction occurs between the lone pair electrons of the carboxylate oxygen atoms and the antibonding orbitals of the adjacent carbon atoms. scirp.orgscirp.org
Table 1: Representative Calculated Electronic Properties of the Phthalate Dianion (Note: These values are representative examples based on DFT calculations of similar aromatic dicarboxylate molecules and may not be the exact values for dipotassium phthalate.)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Description |
| HOMO Energy | -6.20 eV | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |
| LUMO Energy | -1.45 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 4.75 eV | An indicator of chemical reactivity and stability. researchgate.netresearchgate.net |
| Dipole Moment | ~2.5 D | A measure of the molecule's overall polarity. mdpi.com |
| Proton Affinity (PA) | ~909 kJ mol⁻¹ | The negative of the enthalpy change for the gas-phase protonation reaction. coventry.ac.uk |
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchoutreach.org By computing these spectra for a proposed structure, scientists can validate experimental findings and assign specific spectral features to corresponding molecular motions or chemical environments. researchgate.net
The process typically involves first optimizing the molecular geometry at a chosen level of theory, such as DFT with the B3LYP functional. researchgate.net Subsequently, vibrational frequencies are calculated, which correspond to the peaks in IR and Raman spectra. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the computed values are frequently scaled by an empirical factor to improve agreement with experimental data. researchgate.net For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts, which are then compared with experimental values. researchoutreach.org
While specific validated spectra for dipotassium phthalate are not widely published, studies on analogous compounds like diisopropylammonium hydrogen phthalate and other phthalate esters demonstrate the reliability of this approach. researchgate.netresearchgate.net For the phthalate anion, key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate (COO⁻) groups, C-C stretching within the aromatic ring, and C-H bending modes.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for the Phthalate Anion (Note: Experimental values are typical for aromatic carboxylates. Calculated values are hypothetical examples based on typical DFT results.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
| Aromatic C-H Stretch | 3050 - 3100 | 3075 |
| Asymmetric COO⁻ Stretch | ~1570 | 1575 |
| Symmetric COO⁻ Stretch | ~1410 | 1415 |
| Aromatic C=C Ring Stretch | 1580 - 1610 | 1600 |
| Aromatic C=C Ring Stretch | 1450 - 1490 | 1470 |
| In-plane C-H Bend | 1000 - 1300 | 1150 |
| Out-of-plane C-H Bend | 700 - 900 | 760 |
Quantum chemical methods can predict key thermochemical properties, providing crucial information on the energetic stability of a compound. rsc.org Properties such as the heat of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf) can be determined from the calculated total electronic energy, vibrational frequencies, and rotational constants. researchgate.net
Table 3: Representative Calculated Thermochemical Data for Dipotassium Phthalate (Note: These values are illustrative, based on typical results for similar organic salts calculated via DFT.)
| Property | Representative Calculated Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | -1050 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -890 | kJ/mol |
| Standard Entropy (S°) | 350 | J/(mol·K) |
Prediction and Validation of Spectroscopic Parameters
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and intermolecular interactions in condensed phases. mdpi.comprinceton.edu These simulations rely on force fields, such as CHARMM or COMPASS, which define the potential energy of the system as a function of atomic positions. mdpi.commdpi.com
The phthalate dianion possesses conformational flexibility, primarily due to the rotation of the two carboxylate groups relative to the plane of the benzene ring. dntb.gov.ua MD simulations can explore the potential energy surface associated with this rotation in the presence of a solvent, revealing the preferred conformations and the energy barriers between them.
When modeling dipotassium phthalate in an aqueous solution, the simulation would explicitly include water molecules and potassium ions. This allows for a detailed investigation of solvent interactions. Key analyses include:
Hydration Shell Structure: The organization of water molecules around the hydrophilic carboxylate groups and the potassium counter-ions can be characterized. Radial Distribution Functions (RDFs) are calculated to determine the probable distances between atoms of the solute and atoms of the solvent, revealing the structure of the hydration shells.
Solvent Reorganization: The simulation can track the dynamics of water molecules entering and leaving the hydration shell, providing insight into the timescale of solvent reorganization around the ions.
Ion Pairing: The interaction between the phthalate dianion and the potassium cations can be studied to determine the extent of contact ion pairs versus solvent-separated ion pairs in solution.
Studies on the interaction of phthalate esters with water and lipid membranes show that these molecules can spontaneously enter and interact with different phases, with their insertion depth and orientation depending on factors like side-chain length. mdpi.com A similar approach for dipotassium phthalate would elucidate its behavior at interfaces and in solution.
In condensed phases, such as a crystal or an amorphous solid, intermolecular interactions dictate the material's structure and properties. MD simulations are a powerful tool for probing these forces.
In the solid state , dipotassium phthalate's properties are governed by strong ionic interactions between the phthalate dianions and the potassium cations (K⁺), as well as other non-covalent forces. Analysis of the crystal structure of a related salt, bis(N,N′,N″-triisopropylguanidinium) phthalate, reveals an extensive network of hydrogen bonds between the cations and the carboxylate groups of the phthalate anion, which organizes the molecules into a two-dimensional layered structure. researchgate.net For dipotassium phthalate, the dominant interactions would be the electrostatic attraction between the K⁺ ions and the negatively charged oxygen atoms of the carboxylate groups.
In more complex systems, such as when dipotassium phthalate is used as a dopant in an OLED, MD simulations can model the interactions between the dopant and the host matrix. rsc.orgscience.gov These simulations can clarify how the dopant molecules are distributed within the host and how they interact to facilitate charge transfer. aip.org
MD simulations have also been used to study the adsorption of phthalates onto surfaces. A study of phthalate ester adsorption on clay surfaces found that the affinity for the surface results from a combination of van der Waals forces and a significant, favorable entropic contribution. princeton.edu The molecules were observed to adopt a predominantly flat orientation on the surface. princeton.edu
Table 4: Summary of Key Intermolecular Interactions Involving the Phthalate Anion in Condensed Phases
| Interaction Type | Interacting Species | System Example | Significance |
| Ion-Ion | Phthalate (COO⁻) ↔ K⁺ | Crystalline Dipotassium Phthalate | Primary interaction governing the crystal lattice structure and stability. |
| Hydrogen Bonding | Phthalate (COO⁻) ↔ Donor (e.g., -NH, -OH) | Phthalate salts with organic cations researchgate.net | Directs crystal packing and creates specific supramolecular architectures. researchgate.net |
| van der Waals | Phthalate (aromatic ring) ↔ Surface/Host | Phthalates on clay surfaces; princeton.edu Phthalates in polymers mdpi.com | Contributes to adsorption energy and compatibility in mixtures. princeton.edu |
| Charge Transfer | Dipotassium Phthalate ↔ Host Molecule (BPhen) | n-doped OLED transport layer rsc.orgscience.gov | Facilitates electron transfer, modifying the electronic properties of the host material. aip.org |
Conformational Dynamics and Solvent Interaction Modeling
Computational Elucidation of Reaction Mechanisms Involving Dipotassium Phthalate
Theoretical calculations and computational modeling serve as powerful tools for elucidating the complex reaction pathways of chemical compounds. In the context of dipotassium phthalate, computational studies have been instrumental in understanding its degradation mechanisms, particularly under conditions relevant to industrial applications.
One significant area of investigation has been the thermal stability and decomposition of dipotassium phthalate in aqueous solutions, a subject of importance for its use in formulations such as high-temperature lubricants. A study focusing on a model forging lubricant composed of dipotassium o-phthalate and sodium silicate (B1173343) in water investigated its degradation across a range of temperatures and concentrations. acs.org Kinetic analysis of the oxidation of the organic component revealed that the decomposition follows a first-order reaction. acs.org The activation energy for this process was determined to be approximately 58.2 kJ/mol. acs.org
To explain these experimental observations, a free-radical reaction mechanism was proposed and found to be consistent with theoretical calculations. acs.org This mechanism suggests that under thermal stress, the phthalate molecule undergoes a series of steps initiated by radical species, leading to its eventual breakdown. The consistency between the kinetic analysis and the proposed free-radical mechanism highlights the synergy of experimental and computational approaches in verifying reaction pathways. acs.org
Further computational work, often employing Density Functional Theory (DFT), has been applied to understand the hydrolysis of various esters where phthalate derivatives play a role, for instance, as buffers or standards in kinetic measurements. cu.edu.egekb.eg While not directly focused on dipotassium phthalate's own reaction mechanism, these studies demonstrate the capability of computational methods to model molecular interactions, transition states, and energy barriers in reactions involving the phthalate structure. cu.edu.eg For example, DFT calculations have been used to optimize the structures of reactants, transition states, and products in the base hydrolysis of amino acid esters, providing detailed insight into the catalytic cycle and the role of coordinating metal ions. cu.edu.egekb.eg Such computational methodologies are directly applicable to further unraveling the specific reaction pathways of dipotassium phthalate under various chemical environments.
Investigations into the photodegradation of phthalate esters, driven by photosensitizers like humic substances, also provide mechanistic insights relevant to dipotassium phthalate's environmental fate. acs.org These studies use techniques like compound-specific isotope analysis alongside experiments with artificial photosensitizers to distinguish between different reaction mechanisms, such as those involving hydroxyl radicals or triplet-state sensitizers. acs.org The degradation kinetics in these systems were found to follow first-order models, with reaction rates dependent on the alkyl chain length of the phthalate ester. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Correlates
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For the broader class of phthalates, QSPR/QSAR has been extensively applied to correlate structural features with various endpoints, providing valuable data for environmental assessment and material design without the need for extensive experimental testing. researchgate.netmdpi.com
These models establish mathematical relationships between calculated molecular descriptors (which quantify aspects of a molecule's structure) and an observed property. A wide range of properties for phthalate esters have been modeled, including partitioning behavior, toxicity, and material performance.
Physicochemical Properties and Environmental Partitioning A key application of QSPR is the prediction of physicochemical properties that govern the environmental transport and fate of phthalates. researchgate.net One approach, known as the 'three solubility' method, has been used to correlate the solubilities of 22 different phthalate esters in air, water, and octanol (B41247) with their Le Bas molar volume. researchgate.net From these correlations, crucial partition coefficients such as the octanol-water (KOW), octanol-air (KOA), and air-water (KAW) coefficients can be derived. researchgate.net These coefficients are essential for modeling how phthalates distribute between different environmental compartments. Studies have demonstrated that properties like hydrophobicity significantly influence the distribution and elimination of phthalates. hbm4eu.eu
Predicting Performance as Plasticizers QSPR models have been developed to predict the efficiency of phthalates as plasticizers for polymers like polyvinyl chloride (PVC). In one study, quantum chemical calculations using molecular mechanics (MM+) and semiempirical (AM1) methods were performed for ten phthalate plasticizers to derive structural descriptors. uobasrah.edu.iq These descriptors were then used in a multiple linear regression (MLR) analysis to build a model for predicting the low-temperature flex point (Tf), an indicator of plasticizer performance. The resulting models showed a strong correlation between the predicted and experimental Tf values.
The best-performing model included eight descriptors, achieving a high correlation coefficient (R² = 0.9490). This indicates that the selected descriptors play a significant role in determining the plasticization properties.
Table 1: QSPR Model for Low-Temperature Flex Point (Tf) of Phthalate Plasticizers
| Model Equation No. | Key Descriptors Included | Correlation Coefficient (R²) | F-statistic | Standard Error (S) | Source |
|---|---|---|---|---|---|
| 1 | N.E, T.E, LOG.P, SURFACE APPRO, SURFACE GRID, Ref, D.M | 0.7602 | 1.3586 | 3.8764 | |
| 2 | N.E, T.E, POL, LOG.P, SURFACE APPRO, SURFACE GRID, VOL | 0.8135 | 1.8694 | 3.4186 | |
| 4 | N.E, T.E, POL, LOG.P, SURFACE APPRO, SURFACE GRID, Ref, D.M | 0.9490 | 4.6548 | 2.1888 |
Toxicity and Biological Activity Modeling Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to explore the toxic effects of various phthalate esters. mdpi.com These models relate the 3D properties of molecules (e.g., steric and electrostatic fields) to their biological activity. In one study, 3D-QSAR models were developed to predict the toxicity (expressed as LD50) of phthalate esters. mdpi.com The analysis revealed that the electrostatic field had a significant contribution to the models, and that introducing large, hydrophobic groups on the side chains could significantly affect the toxic effects on cells. mdpi.com Such models provide a valuable tool for predicting the toxicity of new or untested phthalate analogues, aiding in the design of safer alternatives. mdpi.com
Table 2: Contribution of Different Fields in 3D-QSAR Models for Phthalate Ester Toxicity
| Model | Electrostatic Field Contribution (%) | Source |
|---|---|---|
| CoMFA | 41.6 | mdpi.com |
| CoMSIA1 | 26.6 | mdpi.com |
| CoMSIA2 | 28.4 | mdpi.com |
These QSPR and QSAR studies, while often focused on phthalate esters rather than the dipotassium salt specifically, establish a strong foundation for understanding how the core phthalate structure influences key properties. The principles and descriptors identified in these models are applicable to dipotassium phthalate and provide a framework for predicting its behavior and activity.
Chemical Reactivity, Transformation Pathways, and Kinetic Analysis of Dipotassium Phthalate
Hydrolytic Stability and Degradation Kinetics in Aqueous Systems
Dipotassium (B57713) phthalate (B1215562), the dipotassium salt of phthalic acid, exists in aqueous solutions as potassium cations (K⁺) and phthalate dianions (C₈H₄O₄²⁻). Its reactivity in aqueous systems is largely governed by the behavior of the phthalate ion, particularly its susceptibility to hydrolysis.
pH-Dependent Hydrolysis and Reaction Rate Constants
The hydrolysis of phthalate esters is significantly influenced by pH. epa.govresearchgate.net Generally, the rate of hydrolysis is slow at a neutral pH but increases under both acidic (pH < 5) and basic (pH > 7) conditions. epa.govresearchgate.net While specific kinetic data for the hydrolysis of the dipotassium phthalate dianion itself is not extensively detailed in the provided search results, the behavior of phthalate esters provides a strong indication of the pH-dependent reactivity of the carboxylate groups.
Under alkaline conditions, the hydrolysis of phthalate esters is base-catalyzed and is significantly faster than acid-catalyzed hydrolysis. researchgate.net For instance, studies on various phthalate esters have shown that alkaline hydrolysis rate constants can be several orders of magnitude higher than those under acidic conditions. researchgate.net The hydrolysis of phthalate diesters proceeds in two steps: first to the monoester and then to phthalic acid. researchgate.netnih.gov
Table 1: pH-Dependent Hydrolysis of Phthalate Esters
This table is interactive. Click on the headers to sort the data.
| Phthalate Ester | Condition | Observation | Reference |
| General Phthalate Esters | pH < 5 and pH > 7 | Hydrolysis occurs, with the rate increasing as pH moves further from neutral. | epa.gov |
| General Phthalate Esters | Neutral pH | Negligible rates of hydrolysis. | researchgate.net |
| General Phthalate Esters | Alkaline Conditions | Hydrolysis is substantially increased. | researchgate.net |
| General Phthalate Esters | Acidic Conditions | Hydrolysis occurs, but is estimated to be four orders of magnitude slower than alkaline hydrolysis. | researchgate.net |
Mechanistic Pathways of Carboxylate Ester Hydrolysis
The hydrolysis of a carboxylate ester, such as a phthalate ester, can proceed through several mechanisms depending on the pH of the system. researchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. This is generally the most significant pathway for phthalate ester degradation in alkaline environments. researchgate.net
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, this leads to the formation of a carboxylic acid and an alcohol. researchgate.net
Neutral Hydrolysis: At neutral pH, the reaction with water is extremely slow for most esters. researchgate.net
For dipotassium phthalate, where the carboxyl groups are already ionized, the primary reaction of interest in the context of hydrolysis would be the reverse reaction—esterification—if an alcohol were present under appropriate conditions. However, in terms of degradation, the focus remains on the stability of the phthalate structure itself under varying pH conditions.
Oxidation and Reduction Reactions of Dipotassium Phthalate
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic compounds like phthalates in water. researchgate.netnih.govnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic molecules. nih.gov Common AOPs include UV/H₂O₂, ozonation (O₃), and O₃/H₂O₂. researchgate.netmdpi.com
Studies on various phthalate esters, such as diethyl phthalate (DEP) and di-2-ethylhexyl phthalate (DEHP), have demonstrated the efficacy of AOPs. For example, the degradation of DEP was significantly enhanced using O₃/H₂O₂ compared to ozonation alone. mdpi.com The combination of UV and ozone (UV/O₃) has also been shown to be more effective than either treatment individually for DEHP removal. mui.ac.ir The degradation of phthalate esters in these systems typically follows pseudo-first-order kinetics. researchgate.netmui.ac.ir
Potassium hydrogen phthalate (KHP), a related compound, is often used as a model organic pollutant to evaluate the efficiency of AOPs in generating hydroxyl radicals. This suggests that the phthalate moiety is susceptible to degradation by these strong oxidizing agents. The degradation process involves the destruction of the aromatic ring and the formation of smaller organic acids and eventually carbon dioxide and water. nih.gov
Table 2: Degradation of Phthalate Esters by Advanced Oxidation Processes
This table is interactive. You can filter the data by entering a search term.
| Phthalate Ester | AOP Method | Removal Efficiency | Kinetic Model | Reference |
| Diethyl Phthalate (DEP) | O₃/H₂O₂ | 99.9% | - | mdpi.com |
| Di-2-ethylhexyl phthalate (DEHP) | UV/O₃ | 80% | First-order | mui.ac.ir |
| Dimethyl Phthalate (DMP) | UV/H₂O₂ | ~60% (direct photolysis) | - | researchgate.net |
| Diethyl Phthalate (DEP) | O₃/Al₂O₃ | ~100% | Pseudo-first-order | researchgate.net |
Reductive Transformation Mechanisms
Information on the specific reductive transformation of dipotassium phthalate is limited in the provided search results. However, general principles of organic chemistry suggest that the carboxylate groups could be reduced to alcohols under strong reducing conditions, although this is a less common environmental fate compared to oxidation and hydrolysis. The reduction of phthalic acid with sodium amalgam in the presence of water has been shown to yield a 1,3-cyclohexadiene (B119728) derivative, indicating that the aromatic ring can also be a site for reduction. wikipedia.org
Photochemical Reactivity and Environmental Photolysis Studies
The photochemical reactivity of phthalates in the environment can occur through two main pathways: direct photolysis and indirect photolysis. mdpi.com
Direct Photolysis: This involves the direct absorption of UV radiation by the phthalate molecule, leading to its degradation. mdpi.com However, for many phthalate esters, direct photolysis in water is a slow process. researchgate.net
Indirect Photolysis: This process is often more significant for the environmental degradation of phthalates. It occurs when other substances in the water, such as humic acids, absorb UV radiation and form reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade the phthalates. mdpi.comacs.orgnih.gov
Studies have shown that the photodegradation of phthalate esters in the atmosphere, primarily through reactions with hydroxyl radicals, can be a dominant degradation pathway with half-lives of about a day for many phthalates. researchgate.net In aqueous environments, the presence of photosensitizers like humic substances can significantly accelerate the degradation of phthalates. acs.orgnih.gov The degradation kinetics in such systems often follow first-order models. acs.orgnih.gov
Table 3: Photochemical Degradation of Phthalate Esters
This table is interactive. Use the search bar to find specific information.
| Phthalate Ester | Photodegradation Pathway | Key Reactive Species | Observation | Reference |
| General Phthalate Esters | Indirect Photolysis | •OH, ¹O₂ | Degradation initiated by photosensitizers like humic acids. | mdpi.comacs.orgnih.gov |
| Dibutyl Phthalate (DBP) | Indirect Photolysis (UV/Humic Acid) | ³HS, •OH | Degradation follows first-order kinetics. | acs.orgnih.gov |
| Diethyl Phthalate (DEP) | Indirect Photolysis (UV/Humic Acid) | ³HS, •OH | Degradation follows first-order kinetics. | acs.orgnih.gov |
| General Phthalate Esters | Atmospheric Photodegradation | •OH | Predicted half-lives of ~1 day. | researchgate.net |
Thermal Decomposition Profiles and Product Identification
Detailed and comprehensive studies exclusively focused on the thermal decomposition profile of pure dipotassium phthalate are not extensively documented in publicly available literature. However, its formation and stability are key aspects of the thermal decomposition of its acidic salt precursor, potassium hydrogen phthalate (KHP).
Drying and decomposition studies of potassium hydrogen phthalate indicate that the formation of dipotassium phthalate is the initial step in its thermal degradation. psu.edu This process, which also yields phthalic anhydride (B1165640) and water, has been observed to begin at temperatures ranging from approximately 145°C to 200°C. psu.eduresearchgate.net This suggests that dipotassium phthalate is a thermally stable intermediate formed during the breakdown of KHP. The weight loss associated with the conversion of KHP to dipotassium phthalate occurs between 280°C and 300°C. researchgate.net
While specific temperature ranges for the decomposition of isolated dipotassium phthalate are not well-defined, safety data for the related compound, potassium hydrogen phthalate, suggest that its ultimate decomposition at high temperatures yields products such as carbon monoxide, carbon dioxide, and oxides of potassium. orgchemboulder.comwestliberty.edu It is chemically plausible that the high-temperature decomposition of dipotassium phthalate would result in similar products. In the event of a fire, combustion of dipotassium phthalate is expected to produce toxic vapors, including carbon oxides. btps.ca
Table 1: Formation of Dipotassium Phthalate from Thermal Decomposition of Potassium Hydrogen Phthalate
| Precursor Compound | Initial Decomposition Temperature | Primary Products | Reference |
|---|---|---|---|
| Potassium Hydrogen Phthalate (KHP) | ~145°C - 200°C | Dipotassium phthalate, Phthalic anhydride, Water | psu.eduresearchgate.net |
Solid-State Reactivity and Phase Transformation Studies
Solid-state dipotassium phthalate has been shown to undergo esterification with benzyl (B1604629) bromide in a solid-liquid phase-transfer catalysis (S-L PTC) system to produce dibenzyl phthalate. acs.orgacs.org This reaction demonstrates the ability of the solid salt to react with a liquid-phase reactant when facilitated by a catalyst.
Kinetic studies have investigated this reaction using various quaternary onium salts, such as tetra-n-butylammonium bromide (TBAB), as catalysts in organic solvents like chlorobenzene (B131634). acs.orgacs.org The reaction proceeds effectively under mild conditions without the necessity of adding water. acs.org Research indicates that the catalyst solvates and reacts with the solid dipotassium phthalate, enabling the phthalate anion to enter the organic phase and react with benzyl bromide. acs.org The yield of dibenzyl phthalate is influenced by several factors, including reaction temperature, the amount of catalyst used, and the agitation speed of the mixture. acs.org
Despite its role as a reactant, the solubility of dipotassium phthalate in organic solvents like chlorobenzene is very low. acs.org This has led to discussions on the precise mechanism of S-L PTC, debating whether it involves the dissolution of a small amount of the solid (a homogeneous solubilization mechanism) or if the reaction occurs at the surface of the solid crystals (a heterogeneous mechanism). acs.orgacs.org The significant rate enhancement observed in the presence of the catalyst, even with low solubility, underscores the effectiveness of S-L PTC for this solid-state reaction. acs.org
Table 2: Kinetic Analysis of Solid-State Esterification of Dipotassium Phthalate
| Reactants | Catalyst | Solvent | Product | Key Findings | References |
|---|---|---|---|---|---|
| Solid Dipotassium Phthalate, Benzyl Bromide | Tetra-n-butylammonium bromide (TBAB) | Chlorobenzene | Dibenzyl Phthalate | Reaction occurs in a solid-liquid system; kinetics are dependent on temperature, catalyst concentration, and agitation; reaction proceeds without added water. | acs.orgacs.orgacs.org |
Coordination Chemistry and Metal Complexation of Phthalate Ligands
Formation of Metal-Phthalate Complexes with Transition Metal Ions
Transition metal ions readily react with phthalate (B1215562) ligands to form coordination complexes with varying geometries and nuclearities. The formation of these complexes is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other ancillary ligands.
Stoichiometry and Binding Modes of the Phthalate Ligand
The stoichiometry of metal-phthalate complexes can vary significantly. For instance, complexes with metal-to-ligand ratios of 1:1, 1:2, and even 2:1 have been reported. asianpubs.org The coordination of the phthalate ligand to the metal center can occur through several distinct modes, a consequence of the two carboxylate groups. These binding modes include:
Monodentate: Only one of the two carboxylate oxygen atoms from one carboxylate group coordinates to the metal center. This is observed in some bis(phthalato) complexes. researchgate.netresearchgate.net
Bidentate:
Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a four-membered ring.
Bridging: The two carboxylate groups bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear or polynuclear complexes and coordination polymers.
Tridentate and Tetradentate: In some cases, both carboxylate groups can be involved in binding to one or more metal centers, leading to higher denticity.
µ4-Heptadentate: A complex binding mode where the phthalate ligand coordinates to four different metal ions has been observed, leading to the formation of a two-dimensional coordination polymer. niscpr.res.in
The presence of other ligands in the coordination sphere can also influence the binding mode of the phthalate. For example, in the presence of bis(4-pyridylformyl)piperazine, the phthalate ligand's binding mode, along with the coordination environment of the metal, influences the topology of the resulting coordination polymers. researchgate.net
Table 1: Examples of Stoichiometry and Geometry in Transition Metal-Phthalate Complexes
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Geometry | Reference |
| Co(II), Ni(II), Fe(II), Zn(II), Mn(II) | Monomethyl phthalate | 1:1 or 1:2 | Trigonal bipyramidal, Square planar | asianpubs.org |
| Cu(II) | Monomethyl phthalate | 1:1 or 1:2 | Square planar | asianpubs.org |
| Ni(II), Co(II), Cu(II) | Phthalate | 1:2 | - | researchgate.net |
| Mn, Fe, Co, Ni, Zn | Phthalate and Hydrazine | 1:2 | Octahedral | tandfonline.com |
Spectroscopic Characterization of Coordination Compounds
Several spectroscopic techniques are crucial for elucidating the structure and bonding in metal-phthalate complexes:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate groups. The difference in the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO- group (Δν = ν_asym - ν_sym) can provide insights into the coordination mode. A larger Δν value compared to the ionic salt suggests a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) coordination. tandfonline.com The disappearance of the O-H band from the free carboxylic acid and shifts in the C=O and C-O stretching frequencies upon complexation confirm the coordination of the carboxylate groups. asianpubs.org
UV-Visible Spectroscopy: The electronic spectra of transition metal-phthalate complexes provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For example, the position and intensity of these bands can help distinguish between octahedral, tetrahedral, or square planar geometries. uobaghdad.edu.iqnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can be used to probe the ligand environment. The absence of the carboxylic acid proton signal in the 1H NMR spectrum confirms deprotonation and coordination. asianpubs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy provides detailed information about the coordination environment of the metal ion. nih.govacs.org
Synthesis and Structural Chemistry of Metal-Organic Frameworks (MOFs) Containing Phthalate Moieties
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of phthalate as a linker in MOF synthesis has led to the development of novel materials with interesting structural features and potential applications.
Design Principles for Phthalate-Based MOF Architectures
The design of phthalate-based MOFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. numberanalytics.com Key factors influencing the final architecture include:
The choice of metal ion or cluster: Different metal ions have different coordination preferences (coordination number and geometry), which dictates the connectivity of the framework.
The geometry of the phthalate linker: The ortho-disposition of the carboxylate groups in the phthalate ligand leads to more complex and often less predictable structures compared to its linear isomers, terephthalate (B1205515) and isophthalate.
Reaction conditions: Solvent, temperature, and the presence of modulators or templates can influence the crystallization process and the resulting framework topology. nih.gov For example, the use of monocarboxylic acids as modulators can tune the porous structure of zirconium-based MOFs. nih.gov
The inherent flexibility and varied coordination modes of the phthalate ligand can lead to the formation of MOFs with diverse topologies, from one-dimensional chains to complex three-dimensional networks. researchgate.netresearchgate.net
Applications of MOFs in Chemical Separations and Catalysis
The porous nature and tunable properties of MOFs make them promising materials for various applications. numberanalytics.com Phthalate-containing MOFs have been investigated for:
Chemical Separations: The well-defined pore sizes and chemical functionalities of MOFs allow for the selective adsorption and separation of gases and liquids. frontiersin.orgrjptonline.org For example, some MOFs have shown potential for the capture of phthalates from the environment. researchgate.net
Catalysis: MOFs can act as heterogeneous catalysts due to their high surface area and the presence of catalytically active sites, such as open metal sites or functionalized organic linkers. numberanalytics.comrsc.org They can be used as catalysts themselves or as supports for catalytically active species. numberanalytics.com The catalytic activity can be enhanced by creating defects in the MOF structure. rsc.org
Table 2: Applications of Phthalate-Based and Other MOFs
| MOF Type | Application | Key Feature | Reference |
| ZIF-8 | Phthalic acid adsorption | Good chemical and thermal stability | frontiersin.org |
| UiO-66-F4 | Dibutyl phthalate removal | Tunable porous structure | nih.gov |
| MOF-5 based MIP | Dibutyl phthalate determination | High selectivity and sensitivity | researchgate.nettandfonline.com |
| General MOFs | Gas storage and separation | High porosity and surface area | frontiersin.orgrjptonline.org |
| General MOFs | Heterogeneous catalysis | Tunable pore size and active sites | numberanalytics.comrsc.org |
Dipotassium (B57713) Phthalate as a Precursor in Inorganic and Organometallic Synthesis
Dipotassium phthalate is a convenient starting material in inorganic and organometallic synthesis due to its solubility in water and its ability to act as a source of the phthalate dianion. americanelements.com It is often used in the synthesis of metal-phthalate complexes and coordination polymers. For example, it can be prepared by neutralizing phthalic acid with potassium hydroxide (B78521). sciencemadness.org
While potassium hydrogen phthalate (KHP), a related compound, is widely used as a primary standard in titrations and as a precursor for synthesizing hydrogen phthalate or phthalate-containing coordination compounds, dipotassium phthalate offers the advantage of providing the fully deprotonated phthalate ligand directly. niscpr.res.inwikipedia.org The use of specific precursors is a critical aspect of inorganic synthesis, and data-driven approaches are being developed to recommend appropriate precursors for target materials. arxiv.orgnih.gov In organometallic chemistry, related phthalate derivatives like ethyl phthalate have been used in purification steps for solvents.
Applications in Specialized Chemical and Analytical Methodologies
Role in Advanced Calibration and Standardization in Analytical Chemistry
Extensive searches for the use of dipotassium (B57713) phthalate (B1215562) in advanced calibration and standardization in analytical chemistry did not yield specific results. The primary standard commonly used for these purposes is potassium hydrogen phthalate (KHP) due to its high purity, stability, and well-defined acidic nature.
Method Development for Quantitative Analysis
There is no direct evidence in the provided search results to suggest that dipotassium phthalate is used as a primary standard in the development of quantitative analysis methods. This role is predominantly filled by potassium hydrogen phthalate (KHP), which is used to standardize base solutions in titration experiments.
Utilization in Buffer Systems for Controlled pH Environments
While phthalate salts are known to be used in buffer solutions, the search results consistently point to potassium hydrogen phthalate (KHP) as the key component for creating buffer solutions with a stable pH, typically around 4.0. The European Pharmacopoeia mentions the use of dipotassium hydrogen phosphate (B84403) in some buffer solutions, but this is a different chemical compound. No specific formulations or significant use of dipotassium phthalate in buffer systems for controlled pH environments were found in the provided search results.
Contribution to Polymer Chemistry and Material Science as a Monomer or Additive
The search results did not provide evidence of dipotassium phthalate being used as a monomer for polymerization or as a direct additive to impart specific properties to polymers. Phthalate esters, a different class of compounds, are widely used as plasticizers in polymers like PVC to increase flexibility. One study noted that potassium hydrogen phthalate (KHP) has been used as a substrate for the growth of polymers and as a dopant in polymer blend films to study their properties, but this does not describe a role for dipotassium phthalate.
Function as a Reagent or Intermediate in Complex Organic Synthesis
Dipotassium phthalate serves as a valuable reagent and intermediate in specific organic synthesis reactions. Its utility is primarily demonstrated in reactions where the phthalate dianion is required as a nucleophile.
One of the key documented uses of dipotassium phthalate is in the synthesis of phthalate esters under phase-transfer catalysis (PTC) conditions. A study on the kinetics of synthesizing dibenzyl phthalate utilized solid dipotassium phthalate as a reactant with benzyl (B1604629) bromide. acs.orgacs.org In this solid-liquid phase-transfer system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the solid salt and the liquid organic reactant. acs.org The dipotassium phthalate is prepared from the reaction of o-phthalic acid and potassium hydroxide (B78521). acs.org The esterification reaction proceeds with a high yield under relatively mild conditions. acs.org
Furthermore, dipotassium phthalate has been identified as an intermediate in the Henkel process, an industrial method for the synthesis of terephthalic acid. jst.go.jp In this process, heating monopotassium phthalate can lead to the formation of dipotassium phthalate, which is then further converted. jst.go.jp This highlights its role as a transient species in high-temperature isomerization reactions.
The compound is also commercially available for general synthesis purposes in chemistry. merckmillipore.com
Environmental Fate and Transformation of Dipotassium Phthalate
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For the phthalate (B1215562) ion, the primary abiotic pathways are photodegradation and, under specific conditions, hydrolysis-related reactions.
Direct photolysis of the phthalate ion is generally not a significant degradation pathway. However, its transformation can be accelerated through indirect photodegradation, a process involving photosensitizers that absorb light and produce reactive species.
Research on the photodegradation of various phthalate esters consistently shows the formation of phthalic acid as a key intermediate. frontiersin.org The subsequent degradation of the phthalate ion is influenced by environmental conditions and the presence of photocatalysts. In studies using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation, phthalic acid is readily transformed. frontiersin.org The degradation pathway involves the formation of intermediates such as o-phthalic anhydride (B1165640), which can be further oxidized to produce benzenediol and p-benzoquinone. frontiersin.org
Humic substances, which are naturally present in many aquatic environments, can also act as photosensitizers. They absorb sunlight and produce reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can degrade phthalates. nih.govacs.org Studies on phthalate esters in the presence of humic acids have demonstrated that degradation follows pseudo-first-order kinetics. nih.govacs.org While specific kinetic data for dipotassium (B57713) phthalate is not extensively documented, the behavior of its phthalate anion is expected to follow similar principles, being susceptible to attack by photochemically generated reactive species.
Table 1: Intermediates in the Photocatalytic Degradation of Phthalate Esters Leading to and Beyond Phthalic Acid This table is based on the degradation of parent phthalate esters, as phthalic acid (the core of dipotassium phthalate) is a central intermediate.
| Parent Compound | System | Key Intermediates | Reference |
|---|---|---|---|
| Diethyl Phthalate (DEP) | UV/TiO₂ | Ethyl salicylate, Phthalic acid, o-Phthalic anhydride, Benzenediol, p-Benzoquinone | frontiersin.org |
| Dibutyl Phthalate (DBP) | UV/TiO₂ | Mono-butyl phthalate, Phthalic acid, Butyl (2E,4E)-7-oxohepta-2,4-dienoate, p-Benzoquinone | frontiersin.org |
| Dibutyl Phthalate (DBP) | UV/Humic Acids | Phthalic acid, other hydroxylated species | nih.govacs.org |
Unlike phthalate esters, which undergo hydrolysis to cleave their ester bonds and form monoesters and eventually phthalic acid, dipotassium phthalate is a salt that readily dissociates in water into potassium (K⁺) and phthalate (C₈H₄O₄²⁻) ions. nist.gov Therefore, hydrolysis in the traditional sense of breaking an ester linkage does not apply.
The stability of the phthalate anion itself is relevant. Under typical environmental pH and temperature conditions, the phthalate ion is relatively stable in water. However, extreme conditions can promote its transformation. In environments such as deep landfill layers, where temperatures can be elevated (e.g., up to 70°C) and pH can fluctuate widely, abiotic transformation becomes more significant. nih.govresearchgate.net These conditions can foster reactions that may lead to the degradation of phthalic acid, although this is considered less important than biodegradation under most environmental scenarios. nih.gov
Photodegradation Kinetics and Product Analysis
Sorption Behavior and Mobility in Geochemical Matrices
The sorption and mobility of dipotassium phthalate in soil and sediment are fundamentally different from those of phthalate esters. This difference is primarily due to its nature as a highly water-soluble salt.
Dipotassium phthalate is very soluble in water, with reported values around 83 g/L at 20°C. europa.eu This high solubility indicates that it is hydrophilic. In contrast, common phthalate esters like di(2-ethylhexyl) phthalate (DEHP) are lipophilic (fat-loving) and have very low water solubility. As a result, dipotassium phthalate has a low potential for partitioning into organic matter in soil and sediment. Its mobility in soil is expected to be high, meaning it can readily move with water flow, potentially reaching groundwater. europa.eusmithers.com
The behavior of dipotassium phthalate aligns with that of ionizable organic compounds (IOCs). nih.gov For such compounds, predictive models based on the octanol-water partitioning coefficient (Kow) and soil organic carbon content (Koc), which are standard for neutral hydrophobic compounds, are often inadequate. nih.gov The sorption of the phthalate anion will be influenced by electrostatic interactions with charged surfaces on soil minerals and organic matter, which are dependent on the soil's pH and mineralogy. Sandy soils with low organic content are expected to exhibit minimal adsorption, leading to high mobility. researchgate.net
Table 2: Comparison of Physicochemical Properties and Environmental Mobility
| Property | Dipotassium Phthalate | Di(2-ethylhexyl) phthalate (DEHP) (for comparison) | Implication for Environmental Fate |
|---|---|---|---|
| Form | Salt of a dicarboxylic acid | Diester of phthalic acid | Different dissociation and interaction mechanisms. |
| Water Solubility | High (83,000 mg/L at 20°C) europa.eu | Very Low (~0.003 mg/L at 25°C) | Dipotassium phthalate is highly mobile in aquatic systems. |
| Log Kow (estimated) | -2.73 europa.eu | ~7.5 | Dipotassium phthalate is hydrophilic; DEHP is highly lipophilic. |
| Sorption Potential | Low | High | Tends to remain in the water phase rather than sorbing to sediment/soil. |
| Mobility in Soil | High | Low | High potential to leach into groundwater. |
Biotransformation Mechanisms by Environmental Microorganisms
The biodegradation of the phthalate ion is the most significant pathway for its removal from the environment. nih.gov A wide variety of microorganisms, including bacteria and fungi from terrestrial, freshwater, and marine environments, can degrade phthalic acid. nih.govnih.gov The degradation mechanisms differ significantly between aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions , the initial step involves the hydroxylation of the aromatic ring by dioxygenase enzymes. nih.gov This reaction introduces two hydroxyl groups, facilitating the subsequent ring cleavage and decarboxylation, ultimately leading to intermediates of central metabolism that are converted to carbon dioxide and water. frontiersin.orgnih.gov
Under anaerobic conditions , the degradation pathway is fundamentally different. Bacteria first activate the phthalate molecule by converting it to a thioester, phthaloyl-CoA. nih.gov This is followed by a mechanistically challenging decarboxylation step to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov This pathway has been identified in various anaerobic bacteria.
Fungal biotransformation of phthalates also leads to phthalic acid as a central intermediate. nih.govfrontiersin.org Fungi employ enzymes such as cytochrome P450 monooxygenases and hydrolases to break down phthalate esters, with the resulting phthalic acid entering further degradation pathways. nih.gov
Table 3: Key Stages in the Microbial Degradation of the Phthalate Ion
| Condition | Key Step | Key Enzyme Class | Central Intermediate | Organism Type | Reference |
|---|---|---|---|---|---|
| Aerobic | Ring Dihydroxylation | Dioxygenases | Protocatechuate | Bacteria | nih.govresearchgate.net |
| Anaerobic | Activation to Thioester | CoA Ligases/Transferases | Phthaloyl-CoA | Bacteria | nih.gov |
| Anaerobic | Decarboxylation | Phthaloyl-CoA Decarboxylase | Benzoyl-CoA | Bacteria | nih.gov |
| Aerobic/Fungal | De-esterification (of PAEs) | Hydrolases, Esterases | Phthalic Acid | Fungi | nih.govfrontiersin.org |
Advanced Analytical Techniques for Environmental Monitoring of Phthalate Salts
Monitoring dipotassium phthalate in the environment involves detecting the phthalate anion or its parent molecule, phthalic acid. The analytical methods are generally the same as those used for the broader class of phthalate contaminants.
The most common and robust analytical methods are based on chromatography coupled with mass spectrometry. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a standard and highly sensitive technique for analyzing phthalates. mdpi.comsrce.hr Since phthalic acid is not volatile, a derivatization step is typically required to convert it into a more volatile form before GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC, particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is widely used and has the advantage of not requiring derivatization for non-volatile compounds like phthalic acid. mdpi.comnih.gov It is often coupled with tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. nih.gov
Effective analysis also depends on crucial sample preparation and extraction techniques to isolate and concentrate the analytes from complex environmental matrices like water, soil, or sediment. nih.gov
Solid-Phase Extraction (SPE) : Widely used for cleaning up and concentrating analytes from water samples. mdpi.comresearchgate.net
Liquid-Liquid Extraction (LLE) : A traditional method for extracting analytes from aqueous samples into an organic solvent. mdpi.comfrontiersin.org
Solid-Phase Microextraction (SPME) : A solvent-free technique that is effective for concentrating analytes prior to GC analysis. nih.gov
Given the ubiquity of phthalates in laboratory materials, strict quality control measures are essential to prevent sample contamination during collection, storage, and analysis. srce.hr
Table 4: Summary of Advanced Analytical Techniques for Phthalate Monitoring
| Technique | Principle | Sample Preparation | Application | Reference |
|---|---|---|---|---|
| GC-MS | Separation of volatile (or derivatized) compounds followed by mass-based detection. | Derivatization, SPE, LLE, SPME | Highly sensitive and specific analysis of phthalates in water, soil, and air. | mdpi.comresearchgate.net |
| LC-MS/MS | Separation of compounds in a liquid phase followed by highly selective mass detection. | SPE, LLE | Analysis of non-volatile compounds like phthalic acid without derivatization; suitable for complex matrices. | mdpi.comnih.gov |
| HPLC-UV/DAD | Separation via liquid chromatography with detection based on UV light absorption. | SPE, LLE | A common, less expensive alternative to MS for quantification, but less specific. | srce.hrresearchgate.net |
Future Perspectives and Emerging Research Avenues in Dipotassium Phthalate Chemistry
Development of Novel Spectroscopic Probes for In Situ Reaction Monitoring
The precise control and optimization of chemical reactions, such as the synthesis of phthalate (B1215562) esters from precursors like dipotassium (B57713) phthalate, hinge on a detailed understanding of reaction kinetics and the detection of transient intermediates. Traditional offline analytical methods often fail to capture the dynamic nature of these processes. Consequently, a significant research thrust is the development of novel spectroscopic probes for in situ, real-time monitoring.
Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are proving to be powerful tools for this purpose. mdpi.comspectroscopyonline.comoptosky.net These methods allow for the continuous collection of spectral data directly from the reaction vessel, providing immediate insights into the concentration changes of reactants, intermediates, and products. spectroscopyonline.com For instance, in esterification processes analogous to phthalate synthesis, in situ FT-IR has been used to track the characteristic carbonyl (C=O) stretching vibrations, enabling real-time analysis of the reaction progress. researchgate.netresearchgate.net The ability to monitor these reactions as they happen facilitates the rapid determination of kinetic parameters and helps in optimizing reaction conditions like temperature and catalyst concentration. mdpi.comspectroscopyonline.com
Future research is expected to focus on creating more sensitive and selective probes, potentially based on fluorescence, that can detect low-concentration species or provide information on the molecular environment. mdpi.com The integration of these advanced spectroscopic techniques with automated reactor systems represents a key step towards more efficient and controlled manufacturing processes in phthalate chemistry.
Exploration of Bio-Inspired or Biomimetic Synthetic Strategies
Nature provides a rich blueprint for conducting complex chemical transformations with high selectivity and efficiency under mild conditions. The exploration of bio-inspired and biomimetic strategies for the synthesis of aromatic compounds like phthalates is a burgeoning field of research. engineering.org.cnbeilstein-journals.orgwikipedia.org This approach seeks to emulate natural biosynthetic pathways to create more sustainable and effective synthetic routes. engineering.org.cnresearchgate.net
One promising avenue is the use of enzymes or enzyme-mimicking catalysts. nih.govfrontiersin.org Enzymes such as hydrolases and lipases are known to catalyze the formation and cleavage of ester bonds, the very linkages that define phthalate esters. nih.govfrontiersin.org Research into the enzymatic degradation of phthalate esters (PAEs) has identified different types of enzymes that can selectively hydrolyze either one or both ester bonds. nih.gov Harnessing this enzymatic machinery for synthesis could lead to highly specific and environmentally friendly production methods. The biosynthesis of some phthalates in organisms like fungi proceeds via the shikimic acid pathway, suggesting that entire biological systems could be engineered for phthalate production. mdpi.com
Biomimetic strategies also include mimicking specific reaction types found in nature, such as oxidative dimerization and dearomatization, to construct complex molecules from simpler aromatic precursors. beilstein-journals.orgbohrium.com These methods often involve cascade reactions that efficiently build molecular complexity in a single step, aligning with the principles of step economy in green chemistry. bohrium.com The application of these bio-inspired concepts holds the potential to develop novel, sustainable pathways to dipotassium phthalate and its derivatives.
Advanced Mechanistic Investigations of Complex Multi-step Reactions
A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes, improving yields, and minimizing byproducts. For multi-step reactions involving dipotassium phthalate, such as its synthesis or its conversion into other valuable chemicals, advanced mechanistic investigations are crucial.
A classic example is the Henkel process, where dipotassium phthalate is rearranged at high temperatures to produce dipotassium terephthalate (B1205515), a precursor to polyethylene (B3416737) terephthalate (PET). jst.go.jpunila.ac.idwikipedia.org Mechanistic studies, sometimes employing isotopic labeling, have been conducted to elucidate the complex intermolecular and intramolecular carboxylate group transfers that occur during this process. jst.go.jpsci-hub.se These investigations have helped to clarify the role of catalysts, such as cadmium or zinc salts, and the formation of intermediates like benzoic acid. jst.go.jp
Modern research increasingly employs a combination of experimental techniques and computational modeling to probe these mechanisms. For instance, the kinetics of synthesizing dibenzyl phthalate from dipotassium phthalate via solid-liquid phase-transfer catalysis has been studied to understand the behavior of the active catalytic intermediate. acs.orgacs.org Such studies investigate the effects of various parameters, including agitation speed, solvent polarity, and catalyst concentration, to build a comprehensive kinetic model of the reaction. acs.org Future work will likely focus on uncovering the mechanisms of even more intricate transformations, providing the foundational knowledge needed for process innovation.
Synergistic Integration of Experimental and Computational Methodologies
The convergence of experimental and computational chemistry offers an unprecedented opportunity to study chemical systems with remarkable detail. In phthalate research, this synergy is being leveraged to predict molecular properties, elucidate reaction mechanisms, and screen for potential biological activity.
Density Functional Theory (DFT) has emerged as a powerful computational tool. researchgate.netup.edu.mxnih.gov DFT calculations are used to investigate the thermodynamics and kinetics of reaction pathways, such as the degradation of phthalates by radicals like hydroxyl (OH•) and sulfate (B86663) (SO₄⁻•). researchgate.netup.edu.mx These studies can predict the most likely sites of attack on the phthalate molecule and calculate the energy barriers for different reaction pathways, providing insights that are often difficult to obtain through experiments alone. researchgate.netup.edu.mx For example, computational studies have been used to model the fragmentation mechanisms of phthalates in mass spectrometry, helping to interpret experimental data. acs.org
This integrated approach is also vital for understanding the biological interactions of phthalates. Molecular docking simulations, a computational method, can predict how different phthalate molecules bind to biological targets like nuclear receptors. bu.eduplos.orgacs.org These computational predictions, when correlated with experimental data from cell-based assays, can reliably identify which phthalates are likely to have biological effects and can even predict their relative potencies. bu.eduacs.org This combination of in silico and in vitro methods provides a powerful and efficient framework for assessing the properties and potential risks of both existing and novel phthalate compounds.
Table 1: Examples of Integrated Experimental and Computational Studies in Phthalate Research
| Research Area | Experimental Technique | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Reaction Mechanisms | Mass Spectrometry (MS) | Density Functional Theory (DFT) | Elucidation of fragmentation pathways and energetics of intermediates for phthalates. | acs.org |
| Degradation Kinetics | Experimental Rate Studies | Density Functional Theory (DFT) | Prediction of reactive sites and energy barriers for reactions with OH and SO₄⁻ radicals. | researchgate.netup.edu.mx |
| Biological Activity | PPARγ Trans-activation Assays | Molecular Docking (GOLD), Free Energy Calculations (CHARMM/ACE) | Reliable prediction of phthalate binding and activation of PPARγ nuclear receptor. | bu.eduacs.org |
| Environmental Analysis | Chemical Ionization Mass Spectrometry (CI-MS) | Density Functional Theory (DFT) | Calculation of ion-molecule reaction rate constants to aid in the quantification of volatile phthalates. | nih.gov |
Adherence to Principles of Sustainable Chemistry in Phthalate Research
The principles of green and sustainable chemistry are increasingly guiding research and development across the chemical industry, and phthalate chemistry is no exception. mdpi.comenvirobites.org This paradigm shift focuses on minimizing environmental impact throughout a chemical's life cycle, from its synthesis to its end-of-life. pitt.edulifecycleinitiative.org
Key tenets of green chemistry being applied to phthalate research include:
Use of Renewable Feedstocks: There is growing interest in producing phthalates and their alternatives from bio-based sources rather than petroleum, which is a depleting resource. purkh.comcu.edu.tr
Catalysis: The use of efficient and selective catalysts, as opposed to stoichiometric reagents, is crucial for minimizing waste. acs.org Research into solid acid catalysts for esterification reactions is one example of this principle in action. cip.com.cn
Designing Safer Chemicals: A major focus is on designing new plasticizers that are less toxic and have a reduced environmental impact compared to some traditional phthalates. mdpi.compurkh.com This involves understanding structure-activity relationships to minimize adverse biological effects from the design stage. mdpi.com
Waste Prevention and Atom Economy: Synthetic routes are being redesigned to be more "atom-efficient," maximizing the incorporation of reactant atoms into the final product and thereby reducing waste. acs.org
Life Cycle Assessment (LCA): To gain a holistic view of a chemical's environmental footprint, researchers are conducting "cradle-to-gate" or "cradle-to-grave" life cycle assessments. pitt.edueuropeanplasticisers.eu These studies evaluate the environmental impacts associated with raw material acquisition, manufacturing, product use, and disposal, allowing for a more informed comparison between different plasticizers. pitt.edulifecycleinitiative.orgjst.go.jp
By embracing these principles, the chemical community aims to develop new generations of phthalates and related compounds that are not only high-performing but also sustainable by design. envirobites.org
Table 2: Application of Green Chemistry Principles in Phthalate Research
| Green Chemistry Principle | Application in Phthalate Research | Example/Reference |
|---|---|---|
| Prevention | Designing processes with minimal waste generation. Measured by metrics like E-factor and Process Mass Intensity. | acs.org |
| Atom Economy | Developing synthetic routes (e.g., addition reactions) that maximize the incorporation of reactants into the product. | acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | cu.edu.trnih.gov |
| Designing Safer Chemicals | Creating plasticizers with reduced toxicity and environmental persistence (e.g., bio-based plasticizers). | mdpi.compurkh.com |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives or using solvent-free conditions. | mdpi.comcu.edu.tr |
| Use of Renewable Feedstocks | Synthesizing plasticizers from plant-based materials instead of fossil fuels. | purkh.com |
| Reduce Derivatives | Employing specific catalysts (e.g., enzymes) to avoid the need for protecting groups, simplifying synthesis and reducing waste. | acs.org |
| Catalysis | Using small amounts of catalytic reagents instead of stoichiometric reagents to minimize waste. | acs.orgcip.com.cn |
Q & A
Basic Research: How can researchers characterize the physicochemical properties of dipotassium phthalate for experimental reproducibility?
Methodological Answer:
To ensure reproducibility, researchers should:
- Determine purity via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, referencing standards from authoritative databases like the NIST Chemistry WebBook .
- Analyze structural integrity using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylate bands at ~1600 cm⁻¹) and X-ray diffraction (XRD) for crystallinity validation.
- Measure pH-dependent solubility in aqueous solutions (e.g., 0.1–1.0 M NaOH/HCl) to establish buffering capacity, critical for applications in analytical chemistry .
- Document thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., ~300°C) .
Basic Research: What are the optimal conditions for synthesizing high-purity dipotassium phthalate in laboratory settings?
Methodological Answer:
- Stoichiometric control : React phthalic anhydride with potassium hydroxide (KOH) in a 1:2 molar ratio under controlled temperature (60–80°C) to prevent side reactions .
- Purification : Recrystallize the product from deionized water, adjusting supersaturation via slow cooling. Monitor crystal formation using polarized light microscopy.
- Quality validation : Cross-check purity against certified reference materials (CRMs) listed in pharmacopeial standards (e.g., JIS K 9017:2021) .
Advanced Research: How can researchers resolve contradictions in toxicity data for dipotassium phthalate across in vitro and in vivo studies?
Methodological Answer:
- Systematic evidence synthesis : Adopt a tiered review strategy (Tier 1–3) to prioritize authoritative secondary sources (e.g., CPSC reports, EPA assessments) and fill data gaps via targeted primary literature searches .
- Dose-response reconciliation : Normalize exposure metrics (e.g., mg/kg/day) across studies and account for metabolic differences using species-specific physiologically based pharmacokinetic (PBPK) models .
- Confounding factor analysis : Use multivariate regression to isolate effects of dipotassium phthalate from co-exposures (e.g., other phthalates or plasticizers) .
Advanced Research: What experimental designs are recommended to investigate dipotassium phthalate’s role in endocrine disruption mechanisms?
Methodological Answer:
- In vitro assays : Use ERα/ERβ transcriptional activation assays in human cell lines (e.g., MCF-7) to quantify estrogenic activity. Include positive controls (e.g., 17β-estradiol) and negative controls (solvent-only) .
- Omics integration : Pair transcriptomic profiling (RNA-seq) with metabolomic analysis (LC-MS) to identify dysregulated pathways (e.g., steroidogenesis) .
- In vivo validation : Conduct longitudinal studies in model organisms (e.g., zebrafish) with endpoints like vitellogenin induction and gonadal histopathology .
Advanced Research: How can analytical methods for detecting dipotassium phthalate in complex matrices (e.g., biological fluids) be validated?
Methodological Answer:
- Matrix-specific optimization : Spike known concentrations into serum/urine and quantify recovery rates via isotope dilution mass spectrometry (ID-MS) to address matrix effects .
- Method validation parameters : Calculate limits of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines. Include precision (RSD < 15%) and accuracy (80–120% recovery) metrics .
- Cross-lab reproducibility : Share protocols via platforms like the ZDHC MRSL to align with global regulatory standards (e.g., ISO 17025) .
Advanced Research: What frameworks support cumulative risk assessment of dipotassium phthalate alongside other phthalates?
Methodological Answer:
- Mixture toxicity modeling : Apply the Hazard Index (HI) or Response Addition models to aggregate risks from co-occurring phthalates (e.g., DEHP, DBP) .
- Exposure biomonitoring : Leverage NHANES datasets to correlate urinary metabolites (e.g., mono-potassium phthalate) with demographic variables .
- Uncertainty quantification : Use Monte Carlo simulations to propagate variability in exposure estimates and dose-response parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
